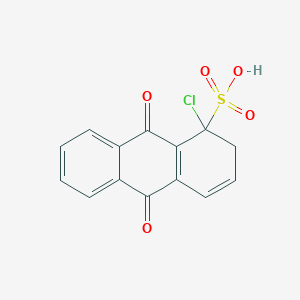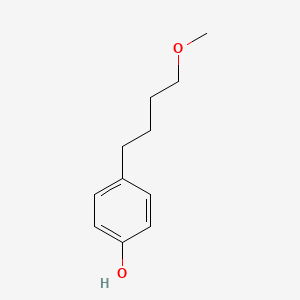
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride is an organic compound with a unique structure that includes a five-membered oxolane ring, a carbonyl group, and a chloride substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride typically involves the reaction of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid+SOCl2→2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethyl-5-oxooxolane-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid.
Reduction: 2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride.
科学的研究の応用
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid: The carboxylic acid analog of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride.
2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride: The reduced form of the compound.
2,2-Dimethyl-5-oxooxolane-3-methyl ester: An ester derivative.
Uniqueness
This compound is unique due to its combination of a five-membered oxolane ring and a carbonyl chloride group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
98546-95-3 |
|---|---|
分子式 |
C7H9ClO3 |
分子量 |
176.60 g/mol |
IUPAC名 |
2,2-dimethyl-5-oxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)4(6(8)10)3-5(9)11-7/h4H,3H2,1-2H3 |
InChIキー |
ICTBOSFZTBVVRW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC(=O)O1)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


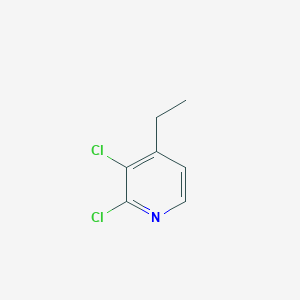

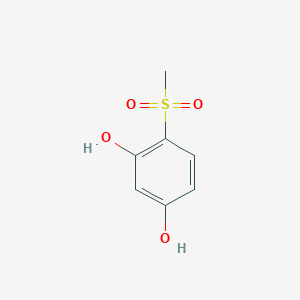
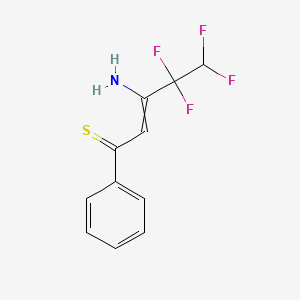
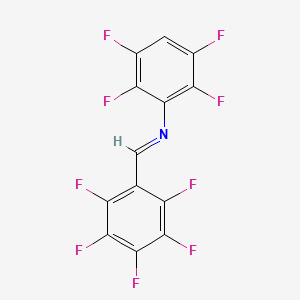
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
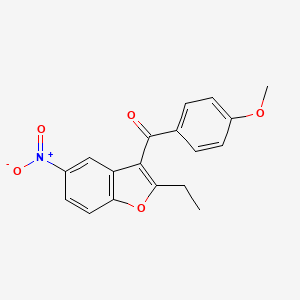
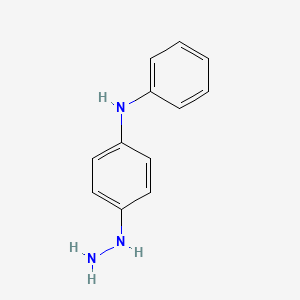
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
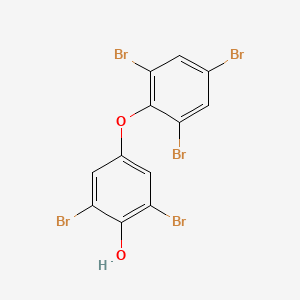
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
